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Compound of Interest

Compound Name: (S)-Baxdrostat

Cat. No.: B12409782

(S)-Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone
synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Its remarkable
selectivity is a cornerstone of its therapeutic potential, minimizing off-target effects, particularly
the inhibition of cortisol synthesis which is mediated by the closely related enzyme, 11f3-
hydroxylase (CYP11B1). This guide provides a comparative overview of the cross-reactivity of
(S)-Baxdrostat with other cytochrome P450 (CYP) enzymes, supported by available
experimental data and methodologies.

Quantitative Comparison of Inhibitory Potency

The selectivity of (S)-Baxdrostat has been primarily characterized by its potent inhibition of
CYP11B2 and significantly weaker interaction with CYP11B1. Preclinical in vitro studies have
demonstrated a selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[1] While
comprehensive quantitative data for a broad panel of drug-metabolizing CYP enzymes is
limited in publicly available literature, existing data underscores its targeted mechanism of
action.
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Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of
inhibitor potency. A lower value indicates a more potent inhibitor.

In addition to its high selectivity against CYP11B1, in vitro assays have shown no evidence of
significant interactions between Baxdrostat and other major cytochrome P450 enzymes
responsible for the metabolism of most drugs.[4] This suggests a low potential for (S)-
Baxdrostat to cause drug-drug interactions mediated by the inhibition of these key metabolic

pathways.

Signaling Pathway of Aldosterone Synthesis
Inhibition

The primary mechanism of action of (S)-Baxdrostat is the competitive inhibition of CYP11B2,
which catalyzes the final steps of aldosterone synthesis in the adrenal cortex. By blocking this

enzyme, Baxdrostat effectively reduces aldosterone levels, a key factor in the pathophysiology
of hypertension and other cardiovascular diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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